molecular formula C10H14ClNO2 B8125731 4-(Azetidin-3-ylmethoxy)-phenol hydrochloride

4-(Azetidin-3-ylmethoxy)-phenol hydrochloride

Cat. No.: B8125731
M. Wt: 215.67 g/mol
InChI Key: JRQYGUYHKQZLAE-UHFFFAOYSA-N
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Description

4-(Azetidin-3-ylmethoxy)-phenol hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both azetidine and phenol moieties in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-ylmethoxy)-phenol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-ylmethoxy)-phenol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the azetidine ring would produce saturated azetidine derivatives .

Scientific Research Applications

4-(Azetidin-3-ylmethoxy)-phenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-ylmethoxy)-phenol hydrochloride involves its interaction with specific molecular targets. The azetidine ring can act as a bioisostere for other nitrogen-containing heterocycles, allowing it to modulate biological activity. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Azetidine hydrochloride: A simpler azetidine derivative without the phenol group.

    3-(Benzyloxy)azetidine hydrochloride: Contains a benzyloxy group instead of a phenol group.

    3-(2-Methylphenoxy)azetidine hydrochloride: Contains a methyl-substituted phenoxy group.

Uniqueness

4-(Azetidin-3-ylmethoxy)-phenol hydrochloride is unique due to the presence of both the azetidine and phenol moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler azetidine derivatives .

Properties

IUPAC Name

4-(azetidin-3-ylmethoxy)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c12-9-1-3-10(4-2-9)13-7-8-5-11-6-8;/h1-4,8,11-12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQYGUYHKQZLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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